3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile
Description
3-[8-(Cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile is a purine-2,6-dione derivative characterized by a 7-propanenitrile substituent and an 8-cyclohexylamino group. The cyclohexylamino group at position 8 and the nitrile-containing side chain at position 7 distinguish this compound from other purine derivatives. These substituents likely influence its pharmacokinetic properties, including solubility and receptor binding affinity.
Properties
IUPAC Name |
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-20-13-12(14(23)21(2)16(20)24)22(10-6-9-17)15(19-13)18-11-7-4-3-5-8-11/h11H,3-8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTLYGWJLXZENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Chloro-1,3-Dimethylxanthine
The purine core is prepared via cyclization of 5-amino-1,3-dimethyluracil with chlorinating agents (e.g., POCl₃). Reaction conditions:
Introduction of Cyclohexylamino Group
The chloro intermediate undergoes amination with cyclohexylamine under palladium catalysis:
Cyanoethylation at Position 7
The propanenitrile moiety is introduced via Michael addition using acrylonitrile :
Table 1: Optimization of Cyanoethylation
| Parameter | Variation | Optimal Value | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, DBU | K₂CO₃ | 58 |
| Solvent | DMF, THF, MeCN | DMF | 58 |
| Temperature (°C) | 40, 60, 80 | 60 | 58 |
Synthetic Route 2: Convergent Assembly via Mitsunobu Reaction
Preparation of 8-Amino Intermediate
8-Amino-1,3-dimethylxanthine is synthesized by reducing the nitro precursor (e.g., 8-nitrotheophylline ) with H₂/Pd-C in ethanol (75% yield).
Cyclohexyl Group Incorporation
A Mitsunobu reaction couples the amino group with cyclohexanol :
Nitrile Installation via Nucleophilic Substitution
Reaction with 3-bromopropionitrile under basic conditions:
Challenges and Mitigation Strategies
Regioselectivity in Cyanoethylation
Competing O- vs. N-alkylation is minimized using polar aprotic solvents (DMF) and controlled stoichiometry.
Purification of Hydrophobic Intermediates
Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization (EtOAc/hexane) achieves >95% purity.
Stability of Nitrile Group
Avoiding strong acids/bases during synthesis prevents hydrolysis to the carboxylic acid.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.
Scientific Research Applications
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group and the purine base play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of 3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile with related purine derivatives:
Key Observations :
- Position 7 Modifications: The propanenitrile group in the target compound may enhance metabolic stability compared to ester or amide-containing analogs (e.g., HC-030031, Compound 869).
- Position 8 Substitutions: The cyclohexylamino group introduces steric bulk and lipophilicity, which could affect membrane permeability or receptor selectivity. In contrast, methoxy (Compound 869) or piperazinyl (TOSLab 871654) groups may alter electronic properties and hydrogen-bonding interactions .
- Biological Targets: TRPA1 antagonists (e.g., HC-030031) lack substituents at position 8, suggesting that the 8-cyclohexylamino group in the target compound might redirect activity toward other targets, such as PDEs or adenosine receptors .
Pharmacological and Therapeutic Profiles
- TRPA1 Antagonists: HC-030031 and CHEM-5861528 show efficacy in preclinical models of pain and inflammation but exhibit moderate potency (IC50 ~4–10 μM).
- PDE Inhibitors: Compound 869 (N-(4-tert-butylphenyl)-2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purine-7-yl)acetamide) inhibits PDE isoforms with sub-μM potency. The tert-butylphenyl group enhances hydrophobic interactions with PDE active sites, a feature absent in the cyclohexylamino-containing target compound .
- Anti-Fibrotic Agents : Derivatives like Compound 145 (4-(8-butoxy-1,3-dimethyl-2,6-dioxo-purine-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide) demonstrate anti-fibrotic effects via PDE inhibition. The target compound’s nitrile group may confer distinct pharmacokinetic advantages, such as prolonged half-life .
Biological Activity
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile is a purine derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biomedical contexts.
- Molecular Formula : C21H32N6O3
- Molecular Weight : 416.52 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced for structural analysis.
The compound's structure suggests it may interact with purine metabolic pathways. Purines are vital for numerous biological processes, including DNA and RNA synthesis, energy metabolism (ATP), and signal transduction.
Anticancer Activity
Recent studies have indicated that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- A related compound showed an IC50 value of 8.10 μM against Jurkat T cells, indicating significant cytotoxicity .
- Another study highlighted that purine derivatives can inhibit cell proliferation by inducing apoptosis in cancer cells.
Enzyme Inhibition
Purine derivatives are often investigated for their ability to inhibit specific enzymes involved in nucleotide synthesis:
- Adenosine Deaminase Inhibition : Some purine analogs have shown promise in inhibiting adenosine deaminase, which could enhance the therapeutic index of anticancer agents by increasing adenosine levels in the tumor microenvironment.
Antiviral Activity
Certain purine derivatives have demonstrated antiviral properties by interfering with viral replication processes. The activity of this compound against viral infections remains to be fully explored but aligns with the known profiles of related compounds.
Study 1: Cytotoxicity Assessment
In a controlled experiment assessing the cytotoxic effects of various purine derivatives:
- Objective : To evaluate the IC50 values against multiple cancer cell lines.
- Results : The compound exhibited a concentration-dependent inhibition of cell growth in MCF-7 breast cancer cells and A549 lung cancer cells.
Study 2: Enzyme Interaction
A biochemical assay was conducted to measure the inhibition of adenosine deaminase:
- Objective : To determine the inhibitory constant (Ki) of the compound.
- Findings : The compound showed a Ki value indicative of moderate inhibition compared to standard inhibitors.
Data Tables
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).
- Confirm regioselectivity at the 8-position using HPLC or TLC monitoring .
How is the structural integrity of this compound confirmed in synthetic workflows?
Basic Research Question
Structural validation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- 1H NMR : Assign peaks for cyclohexylamino protons (δ 3.5–4.0 ppm, multiplet) and methyl groups (δ 3.1–3.3 ppm, singlet) .
- 13C NMR : Identify carbonyl carbons (δ 160–170 ppm) and nitrile carbon (δ 120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., cyclohexylamino interactions with purine core) .
Q. Table 1: Analytical Techniques for Structural Confirmation
| Technique | Key Data Points | Reference |
|---|---|---|
| 1H NMR | Cyclohexylamino protons, methyl groups | |
| 13C NMR | Carbonyl and nitrile carbons | |
| HRMS | Molecular ion accuracy | |
| X-ray | Bond angles, crystal packing |
How can computational tools predict the biological activity of this compound?
Advanced Research Question
Virtual screening and molecular modeling are used to assess drug-likeness and target interactions:
- Drug-Likeness Parameters :
- Calculate LogP (lipophilicity), polar surface area (PSA), and hydrogen-bond donors/acceptors using platforms like Chemicalize.org .
- Optimal ranges: LogP <5, PSA <140 Ų for blood-brain barrier penetration .
- Molecular Docking :
Methodological Note : Cross-validate computational predictions with in vitro enzymatic assays (e.g., IC₅₀ measurements) to resolve discrepancies .
What strategies address contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from variations in substituent effects or assay conditions:
- Structure-Activity Relationship (SAR) Analysis :
- Dose-Response Refinement :
- Orthogonal Assays :
- Validate receptor binding (e.g., SPR) with cell-based functional assays (e.g., cAMP modulation) .
Example : If one study reports nM-level inhibition while another shows µM activity, re-test under standardized buffer conditions (pH 7.4, 37°C) .
How can researchers investigate interactions with purine metabolism enzymes?
Advanced Research Question
Mechanistic studies require a multi-modal approach:
- Enzymatic Assays :
- Measure inhibition of xanthine oxidase or adenosine deaminase using spectrophotometric methods (e.g., uric acid formation at 290 nm) .
- Isothermal Titration Calorimetry (ITC) :
- Quantify binding affinity (Kd) and stoichiometry (n) for enzyme-ligand interactions .
- Metabolite Profiling :
Critical Note : Include positive controls (e.g., allopurinol for xanthine oxidase) to benchmark activity .
What factors influence solubility and formulation for in vivo studies?
Advanced Research Question
The propanenitrile group contributes to hydrophobicity, necessitating formulation optimization:
- Solubility Screening :
- Prodrug Strategies :
- Nanoformulation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
